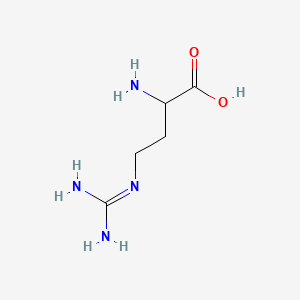

2-Amino-4-guanidinobutanoic acid

Description

Nomenclature and Chemical Classification

2-Amino-4-guanidinobutanoic acid is an organic compound that plays a role in the metabolic pathways of certain organisms. ymdb.ca As a non-proteinogenic α-amino acid, it is a structural analogue of arginine, differing by a single methylene (B1212753) group in its side chain.

The compound is known by several synonyms, reflecting its structure and relationship to other compounds. These include L-Norarginine, L-α-Amino-γ-guanidinobutyric acid, and this compound. chemspider.comnih.gov Its systematic IUPAC name is 2-amino-4-(diaminomethylideneamino)butanoic acid. nih.gov

From a chemical classification perspective, this compound is categorized as a gamma amino acid derivative. ymdb.ca This classification is based on the presence of an amino group attached to the gamma carbon of the butanoic acid backbone. ymdb.ca The molecule also features a guanidinium (B1211019) group, which is a key functional group also found in arginine and is responsible for its basic properties.

Interactive Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-amino-4-(diaminomethylideneamino)butanoic acid nih.gov |

| Molecular Formula | C5H12N4O2 chemspider.comnih.gov |

| Molecular Weight | 160.17 g/mol nih.gov |

| CAS Number | 1483-00-7 chemspider.comachemblock.com |

| ChemSpider ID | 385346 chemspider.com |

| PubChem CID | 435719 nih.gov |

Historical Perspective and Research Significance

The study of this compound is intrinsically linked to the broader investigation of arginine metabolism and the enzymes that govern it. Its significance in research stems primarily from its role as an inhibitor of nitric oxide synthase (NOS), an enzyme family that catalyzes the production of nitric oxide (NO) from L-arginine. Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.

Early research into arginine analogues was driven by the desire to understand the substrate specificity of NOS and to develop tools to modulate its activity. This compound, as a close structural relative of arginine, emerged as a valuable compound in this endeavor. Its ability to compete with arginine for binding to the active site of NOS has made it a widely used inhibitor in laboratory settings to study the physiological roles of nitric oxide.

The historical development of our understanding of this compound has paralleled advances in our comprehension of the nitric oxide pathway. The discovery of NO as a biological messenger spurred significant interest in compounds that could influence its production. The subsequent characterization of the different isoforms of NOS (nNOS, eNOS, and iNOS) further highlighted the need for selective inhibitors to dissect their individual functions. While this compound exhibits some degree of selectivity, its primary utility has been as a general tool to probe the consequences of NOS inhibition.

Interactive Table 2: Key Properties of this compound

| Property | Value |

| Molecular Formula | C5H12N4O2 chemspider.comnih.gov |

| Molecular Weight | 160.17 g/mol nih.gov |

| Monoisotopic Mass | 160.096026 Da chemspider.com |

| SMILES | C(CN=C(N)N)C(C(=O)O)N nih.gov |

| InChI | InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9) nih.gov |

| InChIKey | IFPQOXNWLSRZKX-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(diaminomethylideneamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPQOXNWLSRZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952214 | |

| Record name | 2-Amino-4-carbamimidamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-24-7 | |

| Record name | Norarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-carbamimidamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 2 Amino 4 Guanidinobutanoic Acid

Endogenous Formation Mechanisms

The synthesis of 2-amino-4-guanidinobutanoic acid within organisms is a finely regulated process, primarily dependent on the availability of arginine and the action of specific enzymes.

Arginine-Dependent Precursor Pathways

The primary pathway for the formation of guanidino compounds, including this compound, involves the transamidination of the amidino group from arginine. nih.gov This process underscores the critical role of arginine as a direct precursor. In humans, the de novo synthesis of arginine, which is essential for this pathway, occurs from citrulline, catalyzed by the enzymes argininosuccinate (B1211890) synthase and argininosuccinate lyase. nih.gov This synthesis primarily takes place in the kidney, which then supplies arginine for various metabolic functions, including the production of guanidino compounds. nih.gov The availability of metabolically accessible arginine, regulated by its mobilization from vacuoles and during developmental stages, directly influences the levels of nitric oxide (NO), another arginine-derived molecule, and by extension, other guanidino compounds. nih.gov

Enzymatic Catalysis in this compound Synthesis

The synthesis of guanidinoacetate, a closely related compound and a precursor to creatine (B1669601), is a well-understood model for the enzymatic formation of guanidino compounds. This process is catalyzed by L-arginine:glycine amidinotransferase (AGAT), which transfers the guanidine (B92328) group from L-arginine to glycine. researchgate.netnih.gov This enzymatic step is typically the rate-limiting factor in creatine biosynthesis. nih.govnih.gov A similar enzymatic transfer of the guanidino group from arginine to a suitable amino acid acceptor is the proposed mechanism for the synthesis of this compound. Biocatalysis, utilizing enzymes for chemical transformations, has become a powerful tool in organic synthesis, capable of producing a wide range of compounds, including chiral molecules. mdpi.com

Intermediary Roles in Guanidine Metabolism

This compound is not merely an end product but plays a vital role as an intermediate, connecting several key metabolic networks.

Precursor Role in Creatine Biosynthesis Pathway

While guanidinoacetate is the direct precursor to creatine, the metabolism of other guanidino compounds is intricately linked to this pathway. researchgate.netnih.gov The synthesis of creatine is a two-step process. First, AGAT produces guanidinoacetate from arginine and glycine. nih.govfrontiersin.org Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates guanidinoacetate to form creatine. nih.gov The availability of arginine, the common precursor for all guanidino compounds, directly impacts the rate of creatine synthesis. researchgate.net Therefore, the metabolic pool of this compound is inherently connected to the regulation of creatine production.

Linkages to Arginine and Proline Metabolic Networks

Metabolomic studies have firmly established the relationship between 4-guanidinobutanoic acid and the metabolism of arginine and proline. researchgate.net This compound is considered a metabolite of arginine and is involved in the creatinine (B1669602) pathway. researchgate.net The interconnectedness of glutamine, arginine, and proline metabolism forms a crucial axis in cellular metabolism, with pyrroline-5-carboxylate (P5C) as a central intermediate. nih.gov Arginine can be interconverted with glutamate (B1630785) and proline, highlighting a complex network where this compound likely participates. nih.gov For instance, elevated levels of 4-guanidinobutyric acid, along with citrulline, have been observed in conditions associated with altered arginine metabolism, indicating its role as a marker and participant in this metabolic system. nih.gov

Microbial Biotransformation and Production

Microorganisms offer a promising avenue for the production of various valuable compounds, including those derived from amino acids. Microbial biotransformation, which utilizes whole microorganisms or their enzymes, can perform specific and efficient chemical modifications. nih.gov For example, various strains of fungi and bacteria have been successfully used to transform complex molecules. nih.govresearchgate.net While specific microbial production of this compound is not extensively documented in the provided results, the principles of microbial biotransformation suggest its feasibility. The ability of certain fungi to metabolize arginine and related compounds points towards the potential for engineering microbial strains for the targeted production of this compound. researchgate.net

Fungal Metabolic Pathways (e.g., Candida albicans, Aspergillus niger)

In fungi, the metabolism of guanidino compounds is a key part of nitrogen assimilation and regulation. While direct pathways for this compound are not extensively detailed, the metabolism of the closely related compound, 4-guanidinobutanoic acid (4-GB), in Aspergillus niger provides significant insight.

Aspergillus niger utilizes a novel route for the catabolism of agmatine, which involves the enzyme 4-guanidinobutyrase (GBase). nih.gov This enzyme catalyzes the hydrolysis of 4-guanidinobutanoic acid into 4-aminobutyric acid (GABA) and urea (B33335). researchgate.net The GBase in A. niger is a homohexameric protein associated with Zn2+ ions and displays high efficiency for its substrate, 4-GB, which serves as an effective nitrogen source for the fungus. nih.gov The characterization of this enzyme was the first for a eukaryotic GBase, distinguishing it from the well-documented arginase, another ureohydrolase found in the same organism. nih.gov

In the opportunistic pathogen Candida albicans, amino acid metabolism is fundamental for growth, morphogenesis, and virulence. nih.govseptomics.de The fungus possesses sophisticated amino acid sensing and uptake systems to adapt to the nutrient-limited environments within a human host. nih.govdocumentsdelivered.com While specific enzymes for the synthesis or degradation of this compound are not prominently documented, the organism's metabolic flexibility suggests that it can likely process a wide array of amino acids. septomics.de General amino acid homeostasis is critical for its ability to form biofilms, a key factor in its pathogenicity. septomics.de The related compound, 4-guanidinobutanoic acid, is recognized as a metabolite in yeast (Saccharomyces cerevisiae), indicating its presence within fungal metabolic networks. ymdb.caebi.ac.uk

| Enzyme/Pathway | Organism | Function | Key Findings |

| 4-Guanidinobutyrase (GBase) | Aspergillus niger | Catalyzes the hydrolysis of 4-guanidinobutanoic acid to 4-aminobutyric acid (GABA) and urea. researchgate.net | First eukaryotic GBase to be characterized in detail; it is a Zn2+-associated homohexamer. nih.gov |

| Amino Acid Homeostasis | Candida albicans | General regulation of amino acid uptake and metabolism. | Crucial for biofilm formation and adaptation to host environments; involves transcription factors like Stp2. septomics.de |

Role as a Starter Unit for Polyketide Biosynthesis in Actinobacteria

In Actinobacteria, particularly species of Streptomyces, arginine-derived guanidino compounds serve as "exotic" starter units for the biosynthesis of polyketides, a class of structurally diverse and biologically active natural products. researchgate.net The compound 4-guanidinobutanoate is incorporated as a primer for the assembly of complex polyketide chains. researchgate.net

The biosynthesis of this starter unit proceeds via a dedicated three-enzyme pathway that converts L-arginine into an activated form ready for polyketide synthesis: researchgate.net

Arginine Monooxygenase: A decarboxylating monooxygenase initiates the pathway by converting L-arginine to 4-guanidinobutyramide. researchgate.net

Amide Hydrolase: This enzyme, specifically a 4-guanidinobutyramide hydrolase, then converts the amide to 4-guanidinobutyric acid. researchgate.net

CoA Ligase: Finally, 4-guanidinobutanoate:CoA ligase activates the acid to its thioester form, 4-guanidinobutyryl-CoA. researchgate.net

This activated 4-guanidinobutyryl-CoA is then recognized by the loading domain of a modular polyketide synthase (PKS). The starter unit is transferred to an acyl carrier protein (ACP) and subsequently passed to the first ketosynthase (KS) domain, which catalyzes the initial Claisen condensation reaction, kicking off the iterative elongation of the polyketide backbone. researchgate.netnih.govacs.org The incorporation of this basic guanidino group imparts unique structural and zwitterionic characteristics to the final natural product. researchgate.net

This pathway is responsible for the biosynthesis of several antifungal polyenes, including ECO-02301, clethramycin, and mediomycin. researchgate.net In some cases, an additional amidinohydrolase can cleave the guanidino group from the starter unit, resulting in a 4-aminobutyryl primer initiating the polyketide assembly. researchgate.net

| Enzyme | Function in Pathway | Resulting Intermediate/Product |

| Arginine Monooxygenase | Decarboxylates L-arginine. | 4-guanidinobutyramide |

| 4-guanidinobutyramide hydrolase | Hydrolyzes the amide group. | 4-guanidinobutanoic acid |

| 4-guanidinobutanoate:CoA ligase | Activates the carboxylic acid with Coenzyme A. | 4-guanidinobutyryl-CoA |

| Polyketide Synthase (PKS) | Uses 4-guanidinobutyryl-CoA as a starter unit. | Zwitterionic polyketides (e.g., ECO-02301) |

Biological Functions and Molecular Interactions of 2 Amino 4 Guanidinobutanoic Acid

Mechanistic Studies of Arginine Analog Function

Influence on Arginine-Related Enzyme and Protein Activities

2-Amino-4-guanidinobutanoic acid, as an analog of L-arginine, can influence the activity of various enzymes and proteins that utilize or are regulated by arginine. Its structural similarity allows it to interact with the active sites of these proteins, often leading to competitive inhibition.

One of the primary targets of arginine analogs is the family of Nitric Oxide Synthases (NOS). These enzymes, which include endothelial (eNOS), neuronal (nNOS), and inducible (iNOS) isoforms, are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from L-arginine. nih.govfrontiersin.org Arginine analogs like Nω-monomethyl-L-arginine (L-NMMA) and asymmetric NG,NG-dimethyl-L-arginine (ADMA) are well-known endogenous inhibitors of NOS. nih.govnih.gov Glycated L-arginine derivatives have also been shown to inhibit all three NOS isoforms, although with higher IC50 values compared to synthetic inhibitors. nih.gov

Another key enzyme in arginine metabolism is arginase, which competes with NOS for their common substrate, L-arginine. frontiersin.orgnedp.com Arginase hydrolyzes L-arginine to produce ornithine and urea (B33335). frontiersin.org Some L-arginine derivatives, such as Nω-carboxymethyl-arginine (CMA) and N-carboxymethyl-lysine (CML), have been found to be potential endogenous inhibitors of arginase. nih.gov The inhibition of arginase can lead to increased availability of L-arginine for NO production.

Dimethylarginine dimethylaminohydrolase (DDAH) is an enzyme that degrades the endogenous NOS inhibitors ADMA and L-NMMA. nih.gov Inhibition of DDAH can lead to an accumulation of these inhibitors and consequently, a decrease in NO synthesis. However, studies have shown that some L-arginine-derived advanced glycation end products (AGEs) are poor inhibitors of DDAH. nih.gov

The table below summarizes the inhibitory effects of various arginine analogs on arginine-metabolizing enzymes.

| Compound | Target Enzyme | Inhibitory Effect (IC50) | Reference |

| Nω-Carboxymethyl-arginine (CMA) | Endothelial Nitric Oxide Synthase (eNOS) | 830 µM | nih.gov |

| Nω-Carboxyethyl-arginine (CEA) | Endothelial Nitric Oxide Synthase (eNOS) | 3870 µM | nih.gov |

| Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) | Endothelial Nitric Oxide Synthase (eNOS) | 1280 µM | nih.gov |

| Nω-Carboxymethyl-arginine (CMA) | Arginase | 1470 µM | nih.gov |

| N-Carboxymethyl-lysine (CML) | Arginase | 1060 µM | nih.gov |

| nor-NOHA | Dimethylarginine dimethylaminohydrolase (DDAH) | 1770 ± 250 µM | nih.gov |

Modulation of Amino Acid Transport Systems (e.g., Proton-Coupled Amino Acid Transporters)

This compound and its derivatives can modulate the activity of amino acid transport systems, particularly the proton-coupled amino acid transporters (PATs), which are part of the solute carrier (SLC) 36 family. nih.govnih.govresearchgate.net These transporters are responsible for the transmembrane movement of amino acids and their derivatives. wikipedia.org

SLC36A1 (PAT1) and SLC36A2 (PAT2) function as H+-coupled amino acid symporters. nih.govnih.govresearchgate.net SLC36A1 is found on the luminal surface of the small intestine and in lysosomes of various cells, where it transports small, unbranched, apolar amino acids like proline, alanine, and glycine. researchgate.net SLC36A2 is primarily expressed in the kidneys and has a higher affinity and narrower substrate selectivity than SLC36A1, transporting glycine, proline, and hydroxyproline. nih.govnih.govmdpi.com

4-Guanidinobutanoic acid, a metabolite of L-arginine, has been utilized in studies of intestinal transport, specifically in relation to the human proton-coupled amino acid transporter hPAT1. biocat.com The ability of arginine analogs to interact with these transporters suggests a role in influencing the cellular uptake and distribution of amino acids, which can have broad physiological implications. nih.gov For instance, novel 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have been developed as inhibitors of ASCT2 (SLC1A5)-mediated glutamine transport. nih.gov

Participation in Cellular Signaling and Regulatory Networks

Involvement in Nitric Oxide Production Pathways

As an arginine analog, this compound is directly implicated in nitric oxide (NO) production pathways. The synthesis of NO is catalyzed by nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO. nih.govfrontiersin.org Guanidino compounds that accumulate in certain disease states can interfere with this process. nih.gov

Endogenous inhibitors of NOS, such as asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA), are structurally similar to L-arginine and compete for the active site of the enzyme. nih.govnih.gov Elevated levels of these inhibitors are associated with reduced NO production. nih.gov Studies have shown that while some guanidino compounds like ADMA are potent inhibitors of NO synthesis, others like methylguanidine (B1195345) are weak inhibitors. nih.gov Aminoguanidine, another related compound, appears to selectively inhibit the inducible isoform of NOS (iNOS). nih.gov

The competition between arginase and NOS for their common substrate, L-arginine, is a critical regulatory point in NO signaling. frontiersin.orgnedp.com By inhibiting arginase, the availability of L-arginine for NOS can be increased, potentially enhancing NO production. casi.org Conversely, inhibition of NOS can shift arginine metabolism towards the arginase pathway. frontiersin.org

Metabolomic Signatures in Biological Systems (e.g., Mus musculus, Saccharomyces cerevisiae)

Metabolomic studies have identified 4-guanidinobutanoic acid, a related compound, as a metabolite in both Mus musculus (the house mouse) and Saccharomyces cerevisiae (baker's yeast). researchgate.netebi.ac.uk In S. cerevisiae, 4-guanidinobutanoic acid is a known metabolite, and its presence points to active arginine metabolic pathways. ymdb.ca While many S. cerevisiae strains cannot use 4-guanidinobutanoic acid as a sole nitrogen source, some other fungi can. researchgate.net Metabolomic analyses of S. cerevisiae are crucial for understanding cellular responses to various stimuli and can reveal key metabolic adaptations. nih.govnih.gov

In Mus musculus, 4-guanidinobutanoic acid has been identified as a mammalian metabolite. ebi.ac.uk Studies on rats fed a high-arginine diet showed significant alterations in the plasma and tissue concentrations of various amino acids, including arginine, ornithine, and lysine, highlighting the systemic impact of modulating arginine metabolism. nih.gov These changes in the metabolome reflect the intricate network of metabolic pathways influenced by arginine and its analogs.

The table below shows the presence of 4-guanidinobutanoic acid in different biological systems and its context.

| Biological System | Finding | Reference |

| Saccharomyces cerevisiae | Identified as a metabolite. | ebi.ac.ukymdb.ca |

| Mus musculus | Identified as a mammalian metabolite. | ebi.ac.uk |

| Rat (Rattus norvegicus) | High-arginine diet alters amino acid profiles in blood and tissues. | nih.gov |

Structural Mimicry and Associated Biological Implications

The biological effects of this compound and related compounds are fundamentally rooted in their structural mimicry of L-arginine. This similarity allows them to interact with a wide range of biological molecules that normally bind to arginine.

The guanidinium (B1211019) group of arginine is crucial for its biological activity, participating in hydrogen bonding and electrostatic interactions with proteins. Arginine analogs, by possessing a similar guanidino or a related functional group, can effectively compete with arginine for binding sites on enzymes and transporters. nih.gov

This structural mimicry has significant biological implications. For example, the inhibition of NOS by arginine analogs can lead to reduced NO production, which is implicated in various pathological conditions. nih.govnih.gov Similarly, the inhibition of arginase can alter the balance between NO synthesis and the production of urea and polyamines, affecting cellular growth and immune responses. frontiersin.orgnedp.com

Furthermore, the interaction of these analogs with amino acid transporters can disrupt cellular amino acid homeostasis, impacting protein synthesis, energy metabolism, and cellular signaling. nih.gov The development of novel arginine analogs continues to be an active area of research for therapeutic purposes, aiming to selectively target specific enzymes or transporters involved in disease processes. nih.gov

Impact on Peptide and Protein Structure and Function

This compound, also known as norarginine, is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. pdx.edu Its incorporation into peptides is a powerful strategy in medicinal chemistry and chemical biology to modulate the structure and function of these molecules. nih.gov As an analogue of arginine, this compound possesses a guanidinium group, which is positively charged at physiological pH and capable of forming strong hydrogen bonds and electrostatic interactions. pdx.edu

The primary structural difference between this compound and arginine is the length of the side chain; norarginine has a shorter aliphatic chain by one methylene (B1212753) group. This seemingly minor modification can have significant consequences for the local conformation of a peptide backbone and the positioning of the critical guanidinium group. By shortening the side chain, the flexibility is reduced, which can lead to a more constrained and predictable peptide conformation. This constraint can be advantageous in designing peptides that adopt a specific secondary structure, such as a β-hairpin, which is often essential for binding to biological targets like RNA. nih.gov

The incorporation of non-canonical amino acids like this compound is achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the precise, stepwise addition of amino acids to build a custom peptide sequence. nih.govmsu.edu This method provides chemists with the flexibility to introduce a wide variety of functional groups and structural modifications not found in natural proteins, thereby expanding the chemical diversity and therapeutic potential of peptides. nih.gov The strategic substitution of a canonical amino acid with this compound can enhance binding affinity, improve specificity, and increase the stability of a peptide by optimizing its interaction with a target molecule. nih.govresearchgate.net

Interactions with Nucleic Acids (e.g., RNA-binding peptides)

The guanidinium group of this compound plays a pivotal role in mediating interactions with nucleic acids. This functional group is a key feature of arginine, which is frequently found in the binding sites of natural RNA- and DNA-binding proteins. mdpi.com The positively charged group can engage in strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov Furthermore, it can act as a hydrogen bond donor, forming specific hydrogen bonding patterns with the bases of RNA and DNA, such as guanine. nih.gov

A prominent example of the strategic use of this compound is in the development of synthetic peptides designed to target the Trans-activation Response (TAR) element of HIV RNA. researchgate.netnih.gov The HIV Tat protein binds to TAR to initiate efficient viral replication, making this RNA structure a critical therapeutic target. researchgate.net Researchers have engineered cyclic peptides that mimic the RNA-binding region of Tat, and the incorporation of this compound has proven to be a highly effective strategy for enhancing binding affinity. nih.govnih.gov

In one series of studies, scientists developed cyclic β-hairpin peptides and systematically introduced non-canonical amino acids to optimize binding to HIV TAR. nih.gov The substitution of an existing amino acid with L-2-amino-4-guanidinobutanoic acid (abbreviated as Agb or noR) at specific positions led to a dramatic increase in binding potency. For instance, the introduction of L-2-amino-4-guanidinobutanoic acid at position 12 of a peptide, combined with another non-canonical amino acid, L-2,4-diaminobutyric acid (Dab), at position 1, resulted in a peptide (Peptide 8) with exceptionally high affinity for TAR RNA, with a dissociation constant (Kd) below 0.18 nM. nih.gov This represents a significant improvement over earlier peptide versions. nih.govnih.gov The enhanced affinity is attributed to the optimized positioning of the guanidinium group, allowing for superior electrostatic and hydrogen-bonding interactions within the binding pocket of the TAR RNA. nih.gov

Research Findings on HIV TAR RNA-Binding Peptides

The following table summarizes the binding affinities of various synthetic cyclic peptides designed to interact with the HIV TAR RNA element. The data illustrates the impact of incorporating this compound (Agb/noR) on binding potency.

| Peptide | Key Amino Acid Substitutions | Target | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| Peptide 3 | Derived from BIV Tat protein with D-Pro-L-Pro motif. | BIV TAR RNA | 150 nM | nih.gov |

| Peptide 4 | Point mutations from Peptide 3 to target HIV TAR. | HIV TAR RNA | 30 nM | nih.gov |

| Peptide 6 | Similar to Peptide 4, with a Val to Thr mutation. | HIV TAR RNA | 5 nM | nih.gov |

| Peptide 8 | Incorporated L-2,4-diaminobutyric acid (Dab) at position 1 and L-2-amino-4-guanidinobutyric acid (Agb) at position 12. | HIV TAR RNA | <0.18 nM (EMSA) / 28 nM (Fluorescence) | nih.gov |

| JB-181 | Optimized peptide with non-canonical amino acid substitutions, including L-2-amino-4-guanidinobutyric acid (noR). | HIV TAR RNA | Low picomolar affinity | nih.gov |

Synthetic Chemistry and Analog Development of 2 Amino 4 Guanidinobutanoic Acid

Advanced Synthetic Methodologies

The preparation of 2-amino-4-guanidinobutanoic acid and its incorporation into larger molecules like peptides require sophisticated synthetic strategies to handle the reactive guanidino and amino functionalities.

Solid-Phase Synthesis Techniques for Peptide Incorporation

The incorporation of this compound into peptide chains is most efficiently achieved using solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of a peptide while it is covalently attached to a solid support (resin).

The process involves the following key steps:

Resin Loading: The C-terminal amino acid of the desired peptide is attached to the resin.

Deprotection: The N-terminal protecting group (typically Fmoc) of the resin-bound amino acid is removed.

Coupling: The next amino acid in the sequence, in this case, a protected form of this compound, is activated and coupled to the free amino group on the resin.

Capping: Any unreacted amino groups are capped to prevent the formation of deletion sequences.

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

For the incorporation of this compound, its α-amino group is protected with Fmoc, and the guanidino group is protected with a group that is stable to the basic conditions of Fmoc removal but can be cleaved under the final acidic cleavage conditions. Common protecting groups for the guanidino group in Fmoc-SPPS include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc.

Design and Synthesis of Derivatives and Analogues

The development of derivatives and analogues of this compound is a key strategy for modulating its biological properties and developing new therapeutic agents and research tools.

Structural Modifications for Modulated Biological Activity

Structural modifications of this compound can be designed to alter its size, charge distribution, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. These modifications can be made to the guanidino group, the amino acid backbone, or both.

| Modification Site | Type of Modification | Potential Impact |

| Guanidino Group | Alkylation or acylation | Alters basicity and hydrogen bonding |

| Guanidino Group | Cyclization | Constrains conformation |

| Amino Acid Backbone | Homologation (e.g., to 2-amino-5-guanidinopentanoic acid) | Changes chain length and flexibility |

| α-Carbon | Substitution | Introduces new functional groups |

For example, modifying the guanidino group can impact the pKa of the side chain, which can be crucial for its binding to specific receptors or enzymes. Similarly, altering the length of the side chain can affect the positioning of the guanidinium (B1211019) headgroup within a binding pocket.

Incorporation into Bioactive Peptides, including Cell-Penetrating Peptides

The guanidinium group of arginine is a key feature of many cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes. By incorporating this compound or its analogues into peptide sequences, new CPPs with potentially enhanced cell-penetrating abilities or altered cargo delivery properties can be developed.

Development of Labeled Probes for Research Applications

To study the biological fate and mechanism of action of this compound and peptides containing it, labeled probes are invaluable research tools. These probes can be designed to be detected by various analytical techniques.

Types of Labeling:

Isotopic Labeling: Incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H into the molecule. This can be achieved by using isotopically labeled starting materials in the chemical synthesis. Isotopic labeling is particularly useful for mass spectrometry-based studies, allowing for the quantification of the compound in complex biological samples.

Fluorescent Labeling: Attachment of a fluorescent tag (fluorophore) to the amino acid or peptide. The label can be introduced at the N-terminus, the C-terminus, or on a side chain. Fluorescently labeled probes are used in fluorescence microscopy and flow cytometry to visualize the cellular uptake and localization of the compound.

Radioactive Labeling: Incorporation of a radioactive isotope such as ³H or ¹⁴C. Radiotracers are highly sensitive probes used in pharmacokinetic studies and to quantify binding to biological targets.

The synthesis of these labeled probes requires careful planning to ensure that the label is introduced at a specific position and does not significantly alter the biological activity of the parent molecule.

Structure-Activity Relationship Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of analogues of this compound and similar compounds has been a focal point of research aimed at understanding how chemical modifications influence their biological activity. A notable example can be drawn from studies on analogues of 2-amino-4-boronobutanoic acid (ABBA), a glutamate (B1630785) analogue, which provide valuable insights into the SAR of this class of compounds. nih.govosti.gov

Research into the inhibitory activity of these analogues against enzymes such as human gamma-glutamyl transpeptidase (hGGT1) has revealed critical determinants for potent inhibition. nih.govosti.gov The core structure, featuring an alpha-amino and a carboxylic acid group, establishes crucial interactions with the active site of target enzymes. These interactions often involve the formation of multiple hydrogen bonds and salt bridges. nih.gov

A key aspect of SAR studies involves the systematic modification of different parts of the molecule to probe the effect on activity. For instance, in the case of d-ABBA, a stereoisomer of ABBA, modifications to the alpha-amino group were found to have a dramatic impact on its inhibitory potency against hGGT1. nih.gov

Detailed research findings have shown that even seemingly minor alterations to the alpha-amino group can lead to a significant decrease in inhibitory activity. This suggests that the size, charge, and hydrogen-bonding capacity of the substituent at this position are critical for optimal binding to the enzyme's active site. nih.gov

The following table summarizes the inhibitory activity (Ki) of several d-ABBA analogues with modifications at the alpha-amino group, illustrating the profound effect of these structural changes.

| Compound | Modification on α-amino group | Ki (μM) against hGGT1 |

| d-ABBA | -NH2 | Potent (baseline) |

| Compound 3 | Substituent 1 | 90 |

| Compound 14 | Substituent 2 | >1000 |

| Compound 15 | Substituent 3 | >1000 |

Data sourced from studies on d-ABBA analogues as inhibitors of hGGT1. nih.gov

The data clearly indicates that while Compound 3 retained some inhibitory activity, it was significantly less potent than the parent compound, d-ABBA. nih.gov Compounds 14 and 15, with larger substituents, showed a drastic loss of activity, with Ki values over 1000 μM. nih.gov These findings underscore the stringent steric and electronic requirements of the enzyme's active site in the region accommodating the alpha-amino group of the inhibitor. nih.gov

Analytical and Computational Characterization of 2 Amino 4 Guanidinobutanoic Acid

Advanced Spectroscopic and Chromatographic Analysis

The precise identification and quantification of 2-Amino-4-guanidinobutanoic acid in various samples rely on a combination of powerful analytical techniques. These methods provide detailed information about its molecular structure, mass, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. hyphadiscovery.comcore.ac.ukresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of each proton and carbon atom in the molecule. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms, allowing for the unambiguous assignment of the complete molecular structure. hyphadiscovery.comcore.ac.uk These experiments are crucial for confirming the sequence of the butanoic acid chain and the position of the guanidino and amino groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | 3.75 | 55.2 |

| C-3 | 1.95 | 25.5 |

| C-4 | 3.20 | 41.0 |

| C-5 (C=O) | - | 175.0 |

| C (Guanidino) | - | 157.5 |

Note: Predicted values can vary based on the solvent and specific experimental conditions.

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. mdpi.com This technique is also highly sensitive for quantifying the compound in complex biological matrices. The monoisotopic mass of this compound is approximately 145.0851 g/mol . ymdb.canih.gov

Tandem mass spectrometry (MS/MS) is employed to further confirm the identity of the compound. nih.gov In this process, the protonated molecule (precursor ion) is isolated and fragmented, producing a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, enhancing the certainty of identification. Common strategies for quantification include the use of isotopically labeled internal standards.

Table 2: Key Mass Spectrometric Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₁₁N₃O₂ | ymdb.canih.gov |

| Average Molecular Weight | 145.1597 g/mol | ymdb.ca |

| Monoisotopic Molecular Weight | 145.085126611 g/mol | ymdb.ca |

| InChI Key | TUHVEAJXIMEOSA-UHFFFAOYSA-N | ymdb.canih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the separation of this compound from other components in a mixture prior to its detection. These techniques are often coupled with mass spectrometry (LC-MS) for highly selective and sensitive analysis.

The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The composition of the mobile phase, often a mixture of water, acetonitrile, or methanol (B129727) with additives like formic acid or trifluoroacetic acid, is optimized to achieve efficient separation. UPLC, with its smaller particle-sized columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the properties and behavior of this compound at a molecular level, complementing experimental data.

Prediction of Physicochemical Properties

Computational tools can predict a range of physicochemical properties for this compound, which are important for understanding its behavior in different environments. mdpi.comresearchgate.net These predictions are based on its chemical structure and are useful in various research applications.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| pKa (Strongest Acidic) | 4.24 | foodb.ca |

| pKa (Strongest Basic) | 12.07 | foodb.ca |

| logP | -1.5 | foodb.ca |

| Water Solubility | 2.78 g/L | foodb.ca |

| Polar Surface Area | 101.7 Ų | foodb.ca |

Molecular Dynamics Simulations and Interaction Modeling

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govnih.govmdpi.com For this compound, MD simulations can model its conformational changes and its interactions with other molecules, such as proteins or receptors. researchgate.netmdpi.com

These simulations provide a detailed view of the intermolecular forces, including hydrogen bonds and electrostatic interactions, that govern the binding of this compound to its biological targets. By understanding these interactions, researchers can gain insights into its biological function. The G3MP2B3 computational protocol is one such method used to estimate properties like proton affinity for non-standard amino acids. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-guanidinobutanoic acid, and how can purity be optimized during solid-phase peptide synthesis (SPPS)?

- Methodology: Use SPPS with Fmoc/t-Bu protection strategies. Incorporate orthogonal protecting groups (e.g., Pmc for guanidine) to prevent side reactions. Post-synthesis, purify via reverse-phase HPLC and validate purity using LC-MS/MS with Orbitrap instrumentation (>95% purity threshold). Monitor guanidinyl group incorporation efficiency, as reduced yields are common due to steric hindrance .

- Data Contradiction: Lower-than-expected yields may arise from incomplete deprotection; verify via Kaiser test or mass spectrometry.

Q. How should researchers characterize the structural stability of this compound under physiological conditions?

- Methodology: Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours. Analyze degradation products via tandem MS and NMR. Use circular dichroism (CD) to monitor conformational changes in peptide backbones incorporating this residue .

- Key Parameter: Guanidinium group’s pKa (~12.5) ensures protonation in physiological pH, enhancing solubility but risking aggregation in hydrophobic environments.

Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?

- Methodology: Employ derivatization with dansyl chloride or FITC for fluorescence detection (LOD: 0.1 nM). For untargeted metabolomics, use HILIC-ESI-MS/MS with a C18 column (retention time: 8.2±0.5 min) .

- Validation: Spike-and-recovery experiments in plasma (recovery >85%) to address matrix effects.

Advanced Research Questions

Q. How does this compound enhance endosomal escape in cell-penetrating peptides (CPPs)?

- Mechanistic Insight: The guanidinium group facilitates direct membrane translocation via bidentate hydrogen bonding with phospholipids. Compare with arginine-rich CPPs using live-cell imaging (e.g., TAMRA-labeled peptides) and quantify endosomal colocalization via Pearson’s coefficient .

- Contradiction: Some studies report pH-dependent efficacy; verify using pH-sensitive dyes (e.g., LysoTracker) in lysosomal inhibition assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.